molecular formula C29H25NO4 B6337872 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid CAS No. 454424-73-8

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid

Cat. No.: B6337872
CAS No.: 454424-73-8
M. Wt: 451.5 g/mol
InChI Key: ARNXVBNFGHHUOX-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid is a complex organic compound that features a combination of fluorenyl, naphthyl, and propanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

    Formation of the naphthylmethyl intermediate: The naphthylmethyl group is introduced through a nucleophilic substitution reaction.

    Coupling reaction: The protected amino acid is coupled with the naphthylmethyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems, which offer enhanced control over reaction conditions and improved efficiency .

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the naphthyl or fluorenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted naphthyl or fluorenyl derivatives.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid
  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(phenylmethyl)propanoic acid
  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-naphthyl)propanoic acid

Uniqueness

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-2-ylmethyl)propanoic acid is unique due to its specific combination of fluorenyl, naphthyl, and propanoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO4/c31-28(32)22(16-19-13-14-20-7-1-2-8-21(20)15-19)17-30-29(33)34-18-27-25-11-5-3-9-23(25)24-10-4-6-12-26(24)27/h1-15,22,27H,16-18H2,(H,30,33)(H,31,32)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNXVBNFGHHUOX-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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